molecular formula C18H19N3O5S2 B2637908 2,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946239-79-8

2,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2637908
CAS No.: 946239-79-8
M. Wt: 421.49
InChI Key: HTDVAEQTEBZWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyridazinone-based compounds are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . Specifically, derivatives sharing the 3-(thiophen-2-yl)pyridazinone core have been extensively investigated as potential multi-target anti-inflammatory candidates . These structures are often designed to simultaneously inhibit key enzymes implicated in inflammatory processes, such as carbonic anhydrase (CA) isoforms (CA I, II, IX, and XII), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . The benzenesulfonamide moiety present in the structure is a key pharmacophore known to anchor to the catalytic zinc ion in the carbonic anhydrase binding site and may also contribute to COX-2 selectivity . Furthermore, research into related pyridazinone-sulfonamide hybrids has shown promise in in vivo models for exhibiting analgesic and anti-inflammatory effects . The structural features of this compound make it a valuable chemical tool for researchers exploring multi-target therapeutic strategies in enzymology and inflammation research.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-13-5-7-15(26-2)17(12-13)28(23,24)19-9-10-21-18(22)8-6-14(20-21)16-4-3-11-27-16/h3-8,11-12,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDVAEQTEBZWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer therapy. Its complex structure incorporates a benzene sulfonamide moiety, a pyridazine ring, and a thiophene group, which together contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 435.52 g/mol. The compound features several functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H21N3O5S
Molecular Weight435.52 g/mol
CAS Number1040670-13-0
SMILESCOc1ccc(cc1S(=O)(=O)NCCCn1nc(ccc1=O)c1cccs1)OC

Research indicates that this compound functions as an inhibitor of human leukocyte elastase (HLE) . HLE is an enzyme implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The inhibition of HLE can mitigate tissue damage associated with these conditions, highlighting the therapeutic potential of this compound in managing inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human tumor cells, suggesting its potential as an anti-cancer agent. The mechanism appears to involve the modulation of apoptotic pathways, which may be influenced by its structural features .

Case Studies

A notable case study involved the application of this compound in treating lung cancer models. The compound was administered in varying concentrations, revealing dose-dependent effects on cell viability and apoptosis rates. The results indicated a substantial reduction in tumor growth compared to control groups, underscoring its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted:

Compound NameBiological Activity
3,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamideHuman leukocyte elastase inhibitor
N-[2-methoxyethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamidePotential neuroprotective effects
4-[5-(4-Methylphenyl)-3-trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideSelective cyclooxygenase inhibitor

This table illustrates the diversity of biological activities associated with compounds that share structural similarities with this compound.

Comparison with Similar Compounds

Substituent Effects on Pyridazinone Core

The target compound shares a pyridazinone-sulfonamide backbone with 5a (), differing in substituents:

  • Target compound : 3-(thiophen-2-yl) and 2,5-dimethoxybenzenesulfonamide.
  • 5a : 3-(benzyloxy) and unsubstituted benzenesulfonamide.

Thiophene’s smaller size and sulfur atom may confer distinct electronic and steric properties compared to benzyloxy groups. For example, sulfur’s electronegativity could influence hydrogen bonding or π-π stacking in biological targets.

Physicochemical Properties

A hypothetical molecular formula for the target compound is C₁₉H₂₀N₃O₅S₂ (estimated via structural analysis). Key comparisons:

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₂₀N₃O₅S₂ ~458.51 g/mol Thiophen-2-yl, 2,5-dimethoxy
5a () C₁₇H₁₅N₃O₄S 365.38 g/mol Benzyloxy, unsubstituted benzene
11b () C₂₂H₁₇N₃O₃S 403.45 g/mol 4-Cyanobenzylidene, 5-methylfuran

Thiophene-Containing Analogues

Role of Thiophene in Bioactivity

Compounds in (e.g., (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ) highlight the prevalence of thiophene in bioactive molecules. Thiophene’s aromaticity and sulfur atom may enhance binding to enzymes or receptors via hydrophobic interactions or sulfur-mediated hydrogen bonding.

Spectral Comparisons

While spectral data for the target compound are absent, analogues in provide benchmarks:

  • 11a (): IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN).
  • 11b (): ^13C NMR signals at 117.54 ppm (CN) and 153.27 ppm (aromatic carbons).

The target compound’s IR and NMR profiles would likely show similarities, with distinct shifts due to the thiophene and dimethoxy groups. For example, thiophene’s C-S stretching (~700 cm⁻¹) and methoxy’s C-O signals (~55 ppm in ^13C NMR) could serve as identifiers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.